Gefitinib N-oxide is a metabolite of Gefitinib, an anticancer drug used to treat non-small cell lung cancer. [] It is formed through oxidative stress. [] Gefitinib N-oxide is often studied as an impurity in Gefitinib synthesis and as a marker for the drug's metabolism and disposition in the body. [, ]
Gefitinib N-Oxide is synthesized from gefitinib, which is derived from quinazoline compounds. The synthesis typically involves oxidation processes that convert the nitrogen atom in gefitinib into an N-oxide functional group.
Gefitinib N-Oxide falls under the category of small molecule drugs and is classified as a targeted therapy agent due to its specific action on the epidermal growth factor receptor pathway. It is also categorized as an antineoplastic agent, specifically within the class of tyrosine kinase inhibitors.
The synthesis of gefitinib N-Oxide typically involves oxidation reactions. One common method employs hydrogen peroxide or other oxidizing agents to convert gefitinib into its N-oxide form.
The process may include:
Gefitinib N-Oxide retains the core structure of gefitinib with an additional oxygen atom bonded to the nitrogen atom in the quinazoline ring system.
The molecular formula for gefitinib N-Oxide is , with a molecular weight of approximately 438.91 g/mol. The structural representation can be visualized through molecular modeling software or chemical databases.
Gefitinib N-Oxide can undergo various chemical reactions typical for nitrogen-containing heterocycles, including:
These reactions are significant for understanding the reactivity and potential modifications that can enhance therapeutic efficacy or alter pharmacokinetics.
Gefitinib N-Oxide functions similarly to gefitinib by inhibiting the tyrosine kinase activity associated with the epidermal growth factor receptor. This inhibition leads to decreased proliferation and survival of cancer cells.
Studies have shown that gefitinib N-Oxide may exhibit improved binding affinity to mutated forms of the epidermal growth factor receptor, potentially overcoming resistance seen with standard gefitinib treatment.
Relevant analyses include spectroscopic techniques (NMR, IR) to confirm structure and purity.
Gefitinib N-Oxide is primarily investigated for:
This compound represents a promising area of research within oncology, particularly for patients with non-small cell lung cancer who exhibit resistance to first-line therapies.
Gefitinib N-Oxide (CAS: 847949-51-3) is an N-oxide derivative of the epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) Gefitinib. Its molecular formula is C₂₂H₂₄ClFN₄O₄, with a molecular weight of 462.91 g/mol. The IUPAC name is N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxidomorpholin-4-ium-4-yl)propoxy]quinazolin-4-amine. This nomenclature specifies the quinazoline core, the 3-chloro-4-fluoroaniline substituent, and the N-oxidized morpholine moiety linked via a propoxy chain [3] [6] [9]. The canonical SMILES representation is:COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCC[N+]4(CCOCC4)[O-]
[9].
The structural distinction between Gefitinib and Gefitinib N-Oxide lies in the oxidation state of the morpholine nitrogen:
This oxidation significantly alters physicochemical properties:
Table 1: Structural Comparison of Gefitinib and Gefitinib N-Oxide
Property | Gefitinib | Gefitinib N-Oxide |
---|---|---|
Morpholine Nitrogen | Tertiary amine | N-oxide |
Molecular Formula | C₂₂H₂₄ClFN₄O₃ | C₂₂H₂₄ClFN₄O₄ |
Molecular Weight (g/mol) | 446.90 | 462.91 |
Key Functional Group | Neutral morpholine | Dipolar morpholine N-oxide |
Mass Spectrometry: UPLC-Q-TOF-MS analysis shows a protonated molecular ion [M+H]⁺ at m/z 463.16. Characteristic fragmentation includes loss of the morpholine N-oxide moiety (–CH₂CH₂O, m/z 387) and cleavage of the quinazoline-aniline bond (m/z 328) [4] [6].
Infrared Spectroscopy: Key IR absorptions:
Nuclear Magnetic Resonance: ¹H NMR exhibits distinct shifts near the N-oxide:
Single-crystal X-ray diffraction (SCXRD) reveals:
Powder X-ray diffraction (PXRD) patterns:
Table 2: Key Crystallographic Parameters of Gefitinib N-Oxide-FA Salt
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P1̄ |
Hydrogen Bonds | N-oxide···HOOC-FA |
Thermal Stability | Up to 150°C (by TGA) |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4